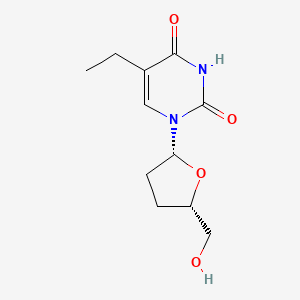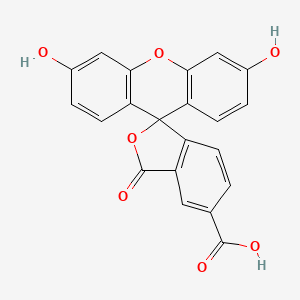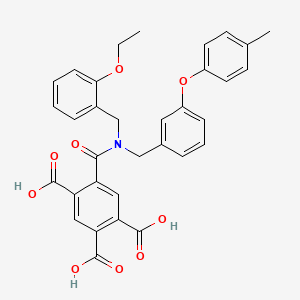
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-176120 derives from a novel chemical series of potent farnesyl pyrophosphate (FPP) analogues which selectively inhibit farnesyltransferase. A-176120 selectively inhibits farnesyltransferase activity over other closely related enzymes. It has anti-angiogenic potential and may reduce H-ras NIH3T3 tumour growth. A-176120 is a potent FPP mimetic with both antitumour and anti-angiogenic potential.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
One of the derivatives of 1,2,4-benzenetricarboxylic acid, specifically 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, isolated from the marine-derived fungus Aspergillus carneus, demonstrated significant antioxidant activity. This activity was comparable to the positive control ascorbic acid, suggesting potential applications in areas requiring antioxidant properties (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Peptide/Peptoid Conformation Elucidation
Certain novel 3,4-fused tryptophan analogues have been designed and synthesized, including derivatives of 1,2,4-benzenetricarboxylic acid, for use in peptide/peptoid conformation elucidation studies. These derivatives can provide valuable insights into peptide and peptoid structures (Horwell, Nichols, Ratcliffe, & Roberts, 1994; 1995).
Synthesis of Pharmaceutical Compounds
The synthesis of various pharmaceutical compounds involves derivatives of 1,2,4-benzenetricarboxylic acid. For example, an orally active CCR5 antagonist, which is crucial in HIV treatment and prevention, has been synthesized using these derivatives (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Cancer Research
In cancer research, compounds derived from 1,2,4-benzenetricarboxylic acid have shown potential. For instance, pyrazolone-enamines, synthesized from these derivatives, exhibited strong inhibitory effects on the proliferation of human liver cancer HepG2 cells, indicating potential as anticancer agents (Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015).
Synthesis of Constrained Tryptophan Derivatives
Additionally, 1,2,4-benzenetricarboxylic acid derivatives have been utilized in the synthesis of conformationally constrained tryptophan derivatives. This synthesis aids in the exploration of peptide and protein structures, which is fundamental in drug discovery and biochemical research (Horwell, Nichols, Ratcliffe, & Roberts, 1995).
Eigenschaften
CAS-Nummer |
185049-54-1 |
|---|---|
Produktname |
1,2,4-Benzenetricarboxylic acid, 5-((((2-ethoxyphenyl)methyl)((3-(4-methylphenoxy)phenyl)methyl)amino)carbonyl)- |
Molekularformel |
C33H29NO9 |
Molekulargewicht |
583.6 g/mol |
IUPAC-Name |
5-[(2-ethoxyphenyl)methyl-[[3-(4-methylphenoxy)phenyl]methyl]carbamoyl]benzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C33H29NO9/c1-3-42-29-10-5-4-8-22(29)19-34(18-21-7-6-9-24(15-21)43-23-13-11-20(2)12-14-23)30(35)25-16-27(32(38)39)28(33(40)41)17-26(25)31(36)37/h4-17H,3,18-19H2,1-2H3,(H,36,37)(H,38,39)(H,40,41) |
InChI-Schlüssel |
NHCMSBSXCWMLKE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN(CC2=CC(=CC=C2)OC3=CC=C(C=C3)C)C(=O)C4=CC(=C(C=C4C(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
CCOC1=CC=CC=C1CN(CC2=CC(=CC=C2)OC3=CC=C(C=C3)C)C(=O)C4=CC(=C(C=C4C(=O)O)C(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A-176120; A 176120; A 176120 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
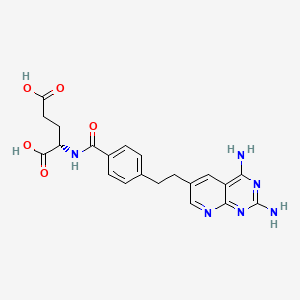
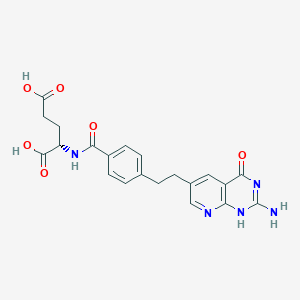
![(2S)-2-[[4-[3-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664632.png)

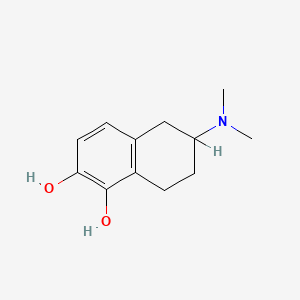

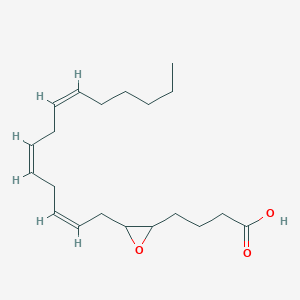
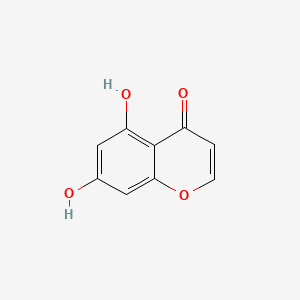
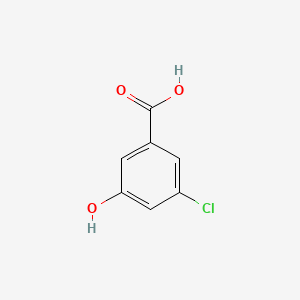
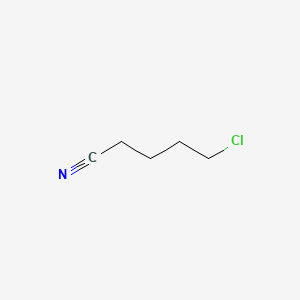
![[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1664648.png)
